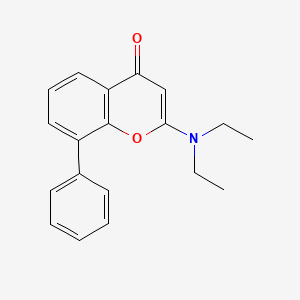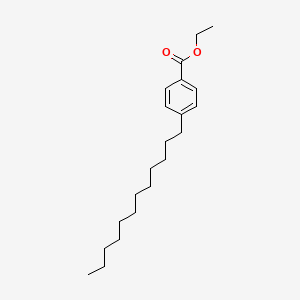![molecular formula C11H24Si2 B14422579 (Propane-1,3-diyl)bis[ethenyl(dimethyl)silane] CAS No. 84677-99-6](/img/structure/B14422579.png)
(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(vinyldimethylsilyl)propane is an organosilicon compound characterized by the presence of vinyl groups attached to silicon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(vinyldimethylsilyl)propane can be synthesized through the hydrosilylation of 1,3-divinylpropane with dimethylchlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the vinyl groups.
Industrial Production Methods
In an industrial setting, the production of 1,3-Bis(vinyldimethylsilyl)propane involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the hydrosilylation process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(vinyldimethylsilyl)propane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding silanols or siloxanes.
Reduction: The vinyl groups can be reduced to ethyl groups using hydrogenation catalysts.
Substitution: The silicon atoms can undergo nucleophilic substitution reactions, where the dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Ethyl-substituted silanes.
Substitution: Various functionalized silanes depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Bis(vinyldimethylsilyl)propane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as silicone polymers and resins.
Biology: Investigated for its potential use in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong, durable bonds.
Mécanisme D'action
The mechanism of action of 1,3-Bis(vinyldimethylsilyl)propane involves the interaction of its vinyl groups with various molecular targets. The vinyl groups can undergo addition reactions with other molecules, leading to the formation of new chemical bonds. The silicon atoms can also participate in coordination chemistry, forming complexes with metal ions and other Lewis acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(chlorodimethylsilyl)propane: Similar structure but with chlorine atoms instead of vinyl groups.
1,3-Bis(trimethylsilyl)propane: Contains trimethylsilyl groups instead of vinyldimethylsilyl groups.
1,3-Bis(diphenylphosphino)propane: Contains diphenylphosphino groups instead of silyl groups.
Uniqueness
1,3-Bis(vinyldimethylsilyl)propane is unique due to the presence of vinyl groups, which provide additional reactivity compared to other similar compounds. The vinyl groups allow for further functionalization and cross-linking, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
84677-99-6 |
|---|---|
Formule moléculaire |
C11H24Si2 |
Poids moléculaire |
212.48 g/mol |
Nom IUPAC |
ethenyl-[3-[ethenyl(dimethyl)silyl]propyl]-dimethylsilane |
InChI |
InChI=1S/C11H24Si2/c1-7-12(3,4)10-9-11-13(5,6)8-2/h7-8H,1-2,9-11H2,3-6H3 |
Clé InChI |
SBOJWTKWEIHBKC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCC[Si](C)(C)C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


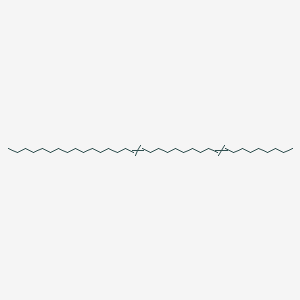
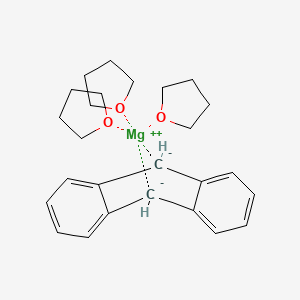

![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)

![[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14422524.png)

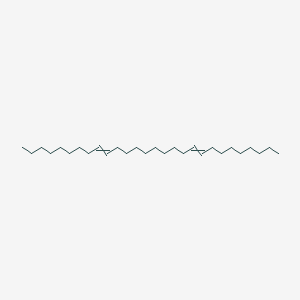

![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)
